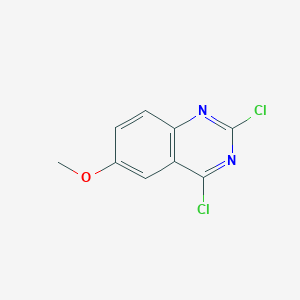

2,4-Dichloro-6-methoxyquinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAMQTSRMCCGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433794 | |

| Record name | 2,4-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105763-77-7 | |

| Record name | 2,4-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloro 6 Methoxyquinazoline

Classical Synthetic Routes to Dihaloquinazolines

Traditional methods for synthesizing dihaloquinazolines, including the 6-methoxy derivative, have been foundational in heterocyclic chemistry. These routes often involve multi-step processes that have been refined over time.

Cyclization and Halogenation of Substituted Phenylureas

One established method involves the cyclization of substituted phenylureas. This process typically begins with the reaction of an appropriately substituted aniline (B41778), in this case, a methoxy-substituted aniline, with a reagent that provides the carbonyl group of the urea (B33335), such as phosgene (B1210022) or a phosgene equivalent. The resulting phenylurea then undergoes cyclization to form a quinazoline-2,4-dione. This intermediate is subsequently halogenated to yield the desired 2,4-dichloroquinazoline (B46505).

Reaction of Quinazoline-2,4-diones with Halogenating Agents (e.g., Phosphorus Oxychloride)

A widely employed and direct method for the synthesis of 2,4-dichloro-6-methoxyquinazoline involves the chlorination of the corresponding quinazoline-2,4-dione. derpharmachemica.comresearchgate.netrsc.orgrsc.org In this process, 6-methoxyquinazoline-2,4(1H,3H)-dione is treated with a strong halogenating agent, most commonly phosphorus oxychloride (POCl₃). derpharmachemica.comresearchgate.netrsc.orgrsc.org

The reaction is typically carried out by refluxing the quinazoline-2,4-dione in an excess of phosphorus oxychloride. derpharmachemica.com Often, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added to facilitate the reaction. derpharmachemica.com The reaction mixture is heated for several hours to ensure complete conversion. derpharmachemica.com Upon cooling, the excess phosphorus oxychloride is carefully removed, often by distillation, and the reaction mixture is then poured into ice-water to precipitate the product. derpharmachemica.comgoogle.com The resulting solid, this compound, is then collected by filtration and washed. derpharmachemica.comresearchgate.net

This method is advantageous due to the ready availability of the starting materials and the generally high yields of the dichlorinated product. chemicalbook.com

Contemporary and Optimized Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and cost-effective methods for the synthesis of this compound. These approaches often aim to reduce the number of synthetic steps, improve yields, and utilize less hazardous reagents.

Facile and Efficient Cyclization of Anthranilonitrile Precursors

An alternative and efficient route to 2,4-dihaloquinazolines starts from anthranilonitrile precursors. google.com For the synthesis of the 6-methoxy derivative, 2-amino-5-methoxybenzonitrile (B1273454) would be the key starting material. This precursor can undergo cyclization in the presence of a carbonylating agent to form the quinazoline (B50416) ring system directly.

One such method involves the reaction of the anthranilonitrile with triphosgene (B27547) in the presence of a base. This approach can provide a direct route to the 2,4-dichloroquinazoline derivative, bypassing the need to first form and then chlorinate a quinazoline-2,4-dione. google.com

One-Pot Synthetic Procedures for this compound

In an effort to streamline the synthesis, one-pot procedures have been developed. These methods combine multiple reaction steps into a single process without the isolation of intermediates, thereby saving time, solvents, and reagents. For instance, a one-pot synthesis could involve the in-situ formation of the quinazoline-2,4-dione from an anthranilamide followed by direct chlorination with phosphorus oxychloride. nih.govacs.org

A reported one-pot synthesis of quinazoline-2,4-diones utilizes 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This resulting dione (B5365651) can then be chlorinated in a subsequent step to yield the target molecule.

Precursors and Reagents Employed in the Synthesis of this compound

The synthesis of this compound relies on a variety of chemical precursors and reagents. The selection of these materials depends on the chosen synthetic route.

Key Precursors:

6-Methoxyquinazoline-2,4(1H,3H)-dione: This is the most direct precursor for the chlorination reaction. derpharmachemica.comnih.gov

2-Amino-5-methoxybenzoic acid: This serves as a starting material for the synthesis of the quinazoline-2,4-dione via reaction with urea or a cyanate.

2-Amino-5-methoxybenzonitrile: This is a key precursor in synthetic routes that proceed via cyclization with a carbonylating agent. google.com

p-Anisidine: This can be a starting material for multi-step syntheses. mdpi.com

Common Reagents:

Phosphorus oxychloride (POCl₃): The most common chlorinating agent used to convert the quinazoline-2,4-dione to the 2,4-dichloro derivative. derpharmachemica.comgoogle.com

N,N-Dimethylaniline: Often used as a catalyst in the chlorination reaction with POCl₃. derpharmachemica.com

Triphosgene: A solid, safer alternative to phosgene gas, used as a carbonylating agent in reactions with anthranilonitrile. google.com

Potassium Cyanate: Used in the synthesis of quinazoline-2,4-diones from anthranilic acids. google.com

Di-tert-butyl dicarbonate ((Boc)₂O): A reagent used in one-pot syntheses of quinazoline-2,4-diones from 2-aminobenzamides. nih.gov

The following interactive table summarizes the key precursors and reagents:

Interactive Data Table of Precursors and Reagents| Compound Name | Role in Synthesis |

| 6-Methoxyquinazoline-2,4(1H,3H)-dione | Direct precursor for chlorination |

| 2-Amino-5-methoxybenzoic acid | Starting material for dione synthesis |

| 2-Amino-5-methoxybenzonitrile | Precursor for cyclization routes |

| p-Anisidine | Starting material for multi-step synthesis |

| Phosphorus oxychloride | Chlorinating agent |

| N,N-Dimethylaniline | Catalyst for chlorination |

| Triphosgene | Carbonylating agent |

| Potassium Cyanate | Reagent for dione synthesis |

| Di-tert-butyl dicarbonate | Reagent for one-pot dione synthesis |

Utilization of 2-Amino-4-methoxybenzoic Acid Derivatives

The foundational step in the synthesis of the target compound is the construction of the 6-methoxy-2,4(1H,3H)-quinazolinedione intermediate. This is achieved through the cyclization of an appropriately substituted anthranilic acid derivative. The specific isomer required to produce the 6-methoxy substitution pattern is 2-amino-5-methoxybenzoic acid.

A common method for this transformation is the reaction of 2-amino-5-methoxybenzoic acid with urea. This reaction, often conducted at elevated temperatures, results in the formation of the quinazolinedione ring structure. The process involves the condensation of the amino group of the benzoic acid with urea, followed by an intramolecular cyclization to yield the stable heterocyclic system of 6-methoxy-2,4(1H,3H)-quinazolinedione.

Table 1: Synthesis of 6-methoxy-2,4(1H,3H)-quinazolinedione

| Reactant 1 | Reactant 2 | Product |

|---|

This initial cyclization is a critical step that establishes the core quinazoline framework with the methoxy (B1213986) group correctly positioned at the 6th position.

Application of Specific Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Oxychloride)

Once the 6-methoxy-2,4(1H,3H)-quinazolinedione intermediate is synthesized, the next crucial step is the conversion of the two oxo groups at positions 2 and 4 into chloro groups. This transformation yields the final product, this compound. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of dichlorination.

The reaction involves heating the 6-methoxy-2,4(1H,3H)-quinazolinedione with an excess of phosphorus oxychloride. Often, a tertiary amine base, such as N,N-dimethylaniline, is added to the reaction mixture. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion. Upon completion, the excess phosphorus oxychloride is removed, and the reaction mixture is carefully quenched with ice-cold water, causing the product to precipitate. The resulting solid is then filtered and washed to yield this compound.

Table 2: Chlorination of 6-methoxy-2,4(1H,3H)-quinazolinedione

| Reactant | Reagent | Catalyst/Additive | Conditions | Product |

|---|

The regioselectivity of nucleophilic aromatic substitution on the resulting 2,4-dichloroquinazoline scaffold is a well-documented phenomenon, with the chlorine atom at the 4-position being more susceptible to replacement by nucleophiles. mdpi.com This characteristic makes this compound a valuable intermediate for the synthesis of a variety of substituted quinazoline derivatives.

Chemical Transformations and Reactivity of 2,4 Dichloro 6 Methoxyquinazoline

Nucleophilic Aromatic Substitution Reactions at the C-2 and C-4 Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline (B50416) chemistry. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring system facilitates the attack of nucleophiles, particularly at the C-2 and C-4 positions where the chlorine atoms serve as good leaving groups. lumenlearning.comlibretexts.orgpressbooks.pub The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.orgpressbooks.pub

Selective Substitution at C-4 with Primary Amines

Extensive research has demonstrated that the C-4 position of 2,4-dichloroquinazoline (B46505) derivatives is significantly more reactive towards nucleophilic attack than the C-2 position. mdpi.comnih.govresearchgate.net This enhanced reactivity is attributed to the greater contribution of the C-4 carbon's orbitals to the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net This regioselectivity is consistently observed under various reaction conditions, including different amine nucleophiles, solvents, temperatures, and reaction times. mdpi.comnih.gov

The reaction of 2,4-dichloro-6-methoxyquinazoline with primary amines selectively yields 2-chloro-4-amino-6-methoxyquinazoline derivatives. acs.orgdigitellinc.com This selectivity is a critical step in the synthesis of more complex quinazoline structures. For instance, reacting 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with various aniline (B41778) derivatives in isopropanol (B130326) under reflux leads to the formation of the corresponding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines. derpharmachemica.com

Table 1: Examples of Selective C-4 Substitution with Primary Amines

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Phenethylamine | N-phenethyl-2-chloro-6-methoxyquinazolin-4-amine | google.com |

Subsequent Substitution at C-2 to Yield Disubstituted Quinazolines

Following the selective substitution at the C-4 position, the remaining chlorine atom at the C-2 position can be displaced by another nucleophile. acs.orgdigitellinc.com This sequential substitution allows for the introduction of two different substituents at the C-2 and C-4 positions, leading to the formation of N2,N4-disubstituted quinazoline-2,4-diamines. acs.orgdigitellinc.com This stepwise approach is a common and effective strategy for building molecular complexity and generating libraries of compounds for various applications. acs.orgnih.govnih.gov

The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines typically involves the initial selective reaction at C-4, followed by the introduction of a second amine at the C-2 position. acs.orgnih.gov This two-step process provides a high degree of control over the final structure of the disubstituted quinazoline.

Derivatization Strategies Utilizing this compound

The predictable reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of quinazoline derivatives with diverse functionalities.

Synthesis of N2,N4-Disubstituted Quinazoline-2,4-diamines

The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines is a well-established application of 2,4-dichloroquinazoline chemistry. acs.orgnih.govnih.gov This class of compounds has garnered significant interest due to their potential biological activities. acs.orgnih.govnih.gov The synthetic route generally involves the sequential nucleophilic substitution of the two chlorine atoms with different amines. acs.orgnih.gov

For example, a series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and evaluated for their antileishmanial activity. acs.orgnih.gov The synthesis started from the corresponding 2,4-dichloroquinazoline, with selective substitution at C-4 followed by substitution at C-2. acs.orgnih.gov This modular approach allows for the systematic variation of the substituents at both positions to explore structure-activity relationships. acs.orgnih.gov

Table 2: Synthesis of N2,N4-Disubstituted Quinazoline-2,4-diamines

| Starting Material | Reaction Sequence | Product Class | Reference |

|---|

Introduction of Amine and Heterocyclic Moieties

The reactivity of the C-2 and C-4 positions is not limited to simple amines. A variety of amine-containing and heterocyclic nucleophiles can be introduced to the quinazoline scaffold. nih.gov This allows for the incorporation of diverse structural motifs that can modulate the physicochemical and biological properties of the resulting molecules. The introduction of heterocyclic rings can be particularly important for establishing specific interactions with biological targets.

Formation of Functionalized Quinazoline Analogues through Reaction with Various Nucleophiles

Beyond amines, this compound can react with a range of other nucleophiles, further expanding its synthetic utility. These nucleophiles can include alkoxides, thiols, and azide (B81097) ions, leading to the formation of a wide array of functionalized quinazoline analogues. google.comnih.gov For example, reaction with thiourea (B124793) can lead to the formation of quinoline-2(1H)-thione derivatives. mdpi.com The choice of nucleophile and reaction conditions dictates the nature of the substituent introduced at the C-2 and C-4 positions. frontiersin.org This versatility makes this compound a key intermediate in the synthesis of diverse chemical libraries for drug discovery and materials science. nih.gov

Exploration of Reaction Mechanisms for Functional Group Interconversion

The transformation of one functional group into another, known as functional group interconversion, is a cornerstone of modern organic synthesis, enabling the targeted modification of molecular scaffolds to achieve desired chemical properties. fiveable.menumberanalytics.com For the this compound core, the two chlorine atoms at the C2 and C4 positions serve as versatile handles for such transformations. The reactivity of these positions is primarily governed by two key mechanistic pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov Understanding these mechanisms is crucial for predicting reaction outcomes and designing rational synthetic routes to novel quinazoline derivatives.

The inherent electronic properties of the quinazoline ring system, further modulated by the electron-donating methoxy (B1213986) group at the 6-position, dictate a pronounced difference in reactivity between the C2 and C4 positions. Theoretical and experimental studies on the parent 2,4-dichloroquinazoline scaffold have established that the C4 position is significantly more susceptible to nucleophilic attack and oxidative addition of palladium catalysts than the C2 position. mdpi.comnih.govstackexchange.com This regioselectivity is a defining feature of the chemistry of this heterocyclic system.

The most prevalent reaction mechanism for the functionalization of this compound is nucleophilic aromatic substitution (SNAr). This process typically occurs in a stepwise manner, involving the addition of a nucleophile to the aromatic ring followed by the elimination of the chloride leaving group.

The generally accepted mechanism for the SNAr reaction on the 2,4-dichloroquinazoline scaffold proceeds via a two-step addition-elimination pathway. mdpi.com The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C4). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The driving force for this type of substitution is the stabilization of this carbanion intermediate through resonance. stackexchange.com In the subsequent step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the quinazoline ring.

A critical aspect of the SNAr mechanism on this scaffold is its pronounced regioselectivity. Numerous studies have demonstrated that nucleophilic attack occurs preferentially at the C4 position under mild reaction conditions. mdpi.comstackexchange.com The chlorine atom at the C2 position generally remains unreacted unless more forcing or harsh conditions are applied. stackexchange.com This selectivity is attributed to the electronic properties of the quinazoline ring. Density Functional Theory (DFT) calculations performed on 2,4-dichloroquinazoline have revealed that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon. mdpi.comresearchgate.net This indicates that the C4 position is the more electrophilic and thus more susceptible to nucleophilic attack. mdpi.comresearchgate.net The lower activation energy calculated for nucleophilic attack at the C4 position further supports this observed regioselectivity. researchgate.net

The reaction conditions play a significant role in the outcome of these transformations. The choice of nucleophile, solvent, temperature, and base can be modulated to control the extent of substitution. mdpi.com For instance, reactions with amines, thiols, or alkoxides often proceed smoothly at or below room temperature to afford monosubstituted products at the C4 position.

| Nucleophile | Reagent/Conditions | Position of Substitution | Product Type |

| Amine (Primary/Secondary) | Base (e.g., DIEA), Solvent (e.g., DCM, EtOH), 0 °C to r.t. | C4 | 4-Amino-2-chloro-6-methoxyquinazoline |

| Hydrazine | Hydrazine Hydrate, EtOH, 0-5 °C | C4 | 2-Chloro-4-hydrazinyl-6-methoxyquinazoline |

| Thiol | Base (e.g., K₂CO₃), Solvent (e.g., DMF), r.t. | C4 | 2-Chloro-6-methoxy-4-(thio-substituted)quinazoline |

| Alkoxide | NaOR, Alcohol (ROH), r.t. to reflux | C4 | 4-Alkoxy-2-chloro-6-methoxyquinazoline |

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. nih.govlibretexts.org Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings are instrumental in this context. These reactions all proceed through a common catalytic cycle involving a palladium(0) species. nobelprize.org

The general mechanism for these cross-coupling reactions can be broken down into three fundamental steps: nobelprize.orgwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (in this case, this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a square planar palladium(II) intermediate. Similar to SNAr reactions, this step occurs with high regioselectivity at the more electrophilic C4 position. nih.gov

Transmetalation (for Suzuki, Stille, Negishi, etc.) or Carbopalladation (for Heck):

In a Suzuki reaction , the organopalladium(II) halide intermediate reacts with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is called transmetalation. nobelprize.org

In a Heck reaction , the organopalladium(II) halide complex reacts with an alkene. The organopalladium species adds across the double bond (syn-addition), and a subsequent β-hydride elimination releases the final product and a hydridopalladium(II) complex.

Reductive Elimination: This is the final step of the catalytic cycle. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond in the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

The choice of ligands, base, and solvent is critical for the efficiency and success of these cross-coupling reactions, influencing catalyst stability, reaction rate, and product yield. libretexts.org

| Reaction Name | Coupling Partner | Catalyst/Ligand | Key Mechanistic Steps | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂, etc. / Phosphine Ligands | Oxidative Addition, Transmetalation, Reductive Elimination | 4-Aryl/Vinyl-2-chloro-6-methoxyquinazoline |

| Heck Coupling | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ / Phosphine Ligands | Oxidative Addition, Carbopalladation, β-Hydride Elimination | 2-Chloro-6-methoxy-4-vinylquinazoline |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI (co-catalyst) | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | 4-Alkynyl-2-chloro-6-methoxyquinazoline |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Buchwald Ligands (e.g., XPhos, SPhos) | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination | 4-Amino-2-chloro-6-methoxyquinazoline |

Spectroscopic and Structural Characterization of 2,4 Dichloro 6 Methoxyquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate structures of quinazoline (B50416) derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be mapped out.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of a quinazoline derivative provides detailed information about the electronic environment of the protons attached to the quinazoline core and its substituents. For 2,4-dichloro-6-methoxyquinazoline, the aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring of the quinazoline system will exhibit characteristic chemical shifts and coupling patterns based on their position relative to the methoxy (B1213986) and chloro substituents.

In the case of this compound, one would expect to see signals corresponding to the three protons on the benzene portion of the quinazoline ring. The methoxy group at the 6-position would cause an upfield shift (to a lower ppm value) for the adjacent protons due to its electron-donating nature. The single proton of the methoxy group itself would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

A related compound, 6-methoxyquinoline, shows a characteristic signal for its methoxy group protons at 3.864 ppm. google.com The aromatic protons in this molecule span a range from 6.98 ppm to 8.73 ppm, which is indicative of the varied electronic environments within the heterocyclic ring system. google.com

Table 1: Representative ¹H NMR Data for a Related Quinazoline Derivative

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

|---|

| 4,7-dichloro-6-nitroquinazoline (B182880) | Acetone-d₆ | 8.17 (d, J = 8.5 Hz, 1H, H-5), 8.09 (s, 1H, H-2), 7.67 (d, J = 2.0 Hz, 1H, H-8) |

Data sourced from a study on 4,7-dichloro-6-nitroquinazoline and is provided for illustrative purposes. mdpi.com

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the hybridization of the carbon atom and the nature of the atoms attached to it.

The carbons bearing the chloro substituents (C-2 and C-4) are expected to be significantly downfield due to the deshielding effect of the electronegative chlorine atoms. Conversely, the carbon attached to the electron-donating methoxy group (C-6) would be shifted upfield relative to the other aromatic carbons. The methoxy carbon itself will appear as a distinct signal in the aliphatic region of the spectrum, typically around 55-60 ppm.

In a study of 4,7-dichloro-6-nitroquinazoline, the carbon signals were fully assigned, providing a reference for the expected chemical shifts in a dichlorinated quinazoline system. mdpi.comchemicalbook.com For example, the carbon atoms directly bonded to chlorine (C-4 and C-7) in this molecule show signals at 163.6 ppm and a calculated value for C-7 respectively. mdpi.com

Table 2: Representative ¹³C NMR Data for a Related Quinazoline Derivative

| Compound | Solvent | Chemical Shift (ppm) |

|---|

| 4,7-dichloro-6-nitroquinazoline | CDCl₃ | 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a) |

Data sourced from a study on 4,7-dichloro-6-nitroquinazoline and is provided for illustrative purposes. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₉H₆Cl₂N₂O, which corresponds to an exact mass of 227.985718. echemi.com

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound, this would correspond to an m/z value of 229. echemi.com The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of quinazoline derivatives in the mass spectrometer can provide valuable structural information. Common fragmentation pathways involve the loss of substituents from the quinazoline core. For this compound, potential fragmentation could involve the loss of a chlorine atom, a methoxy group, or a methyl radical from the methoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. These include:

C-Cl stretching vibrations: These typically appear in the region of 800-600 cm⁻¹.

C-O stretching vibrations: The stretching of the aryl-alkyl ether bond of the methoxy group will produce a strong absorption band, typically in the range of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

C=N and C=C stretching vibrations: The quinazoline ring contains both C=N and C=C bonds, which will give rise to a series of absorption bands in the 1650-1450 cm⁻¹ region.

C-H stretching and bending vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern on the benzene ring. The aliphatic C-H stretching of the methoxy group will be seen just below 3000 cm⁻¹.

For comparison, the IR spectrum of the related compound 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) has been reported, showing the characteristic vibrations for the quinazoline core and the methoxy substituents. echemi.com

Advanced Spectroscopic Techniques in Characterization

LC-UV-MS and HSQC-NMR in Quinazoline Research

In modern analytical chemistry, the coupling of separation techniques with spectroscopic methods provides a powerful platform for the analysis of complex mixtures and the unambiguous identification of compounds.

LC-UV-MS (Liquid Chromatography-Ultraviolet-Mass Spectrometry) combines the separation power of liquid chromatography with the detection capabilities of UV-Vis spectroscopy and mass spectrometry. This technique is invaluable for the analysis of reaction mixtures in quinazoline synthesis, allowing for the separation of the desired product from starting materials, byproducts, and intermediates. The UV detector provides preliminary identification based on the characteristic chromophore of the quinazoline ring system, while the mass spectrometer confirms the molecular weight of each separated component.

HSQC-NMR (Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance) is a two-dimensional NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms. This is particularly useful for assigning the signals in complex ¹H and ¹³C NMR spectra. For quinazoline derivatives with overlapping proton signals in the aromatic region, HSQC can resolve these ambiguities by spreading the signals out in a second dimension based on the chemical shifts of the attached carbons. mdpi.com This allows for the definitive assignment of both the proton and carbon signals, leading to a more complete and accurate structural elucidation.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. In the study of quinazoline derivatives, Raman spectroscopy, often complemented by computational methods such as Density Functional Theory (DFT), provides significant insights into the molecular structure, bond strengths, and functional group orientations. This section focuses on the vibrational analysis of a close derivative, 2,4-dichloro-6,7-dimethoxyquinazoline, as a representative example for understanding the spectroscopic characteristics of this class of compounds.

Detailed vibrational analysis has been conducted on 2,4-dichloro-6,7-dimethoxyquinazoline using a combination of experimental Fourier Transform (FT)-Raman spectroscopy and theoretical calculations. researchgate.net The experimental FT-Raman spectrum reveals a series of distinct bands corresponding to the fundamental vibrational modes of the molecule. To assign these experimental bands to specific atomic motions, geometric parameters and vibrational frequencies are typically computed using DFT with a basis set such as B3LYP/6-311++G(d,p). researchgate.net A strong correlation between the experimentally observed and theoretically calculated vibrational frequencies is a hallmark of a precise structural and spectroscopic characterization. researchgate.net

The vibrational modes of the quinazoline core, as well as the substituent groups (chloro, methoxy), give rise to characteristic Raman signals. For instance, the stretching vibrations of the C-Cl bonds are expected in the lower frequency region of the spectrum. The various C-C and C-N stretching vibrations within the quinazoline ring system, along with in-plane and out-of-plane bending modes, populate the mid-frequency range. The methoxy groups introduce their own characteristic vibrations, including C-O stretching and CH₃ rocking and stretching modes.

The analysis of the Raman spectrum is greatly enhanced by Potential Energy Distribution (PED) calculations, which quantify the contribution of individual bond stretches, angle bends, and torsions to each normal vibrational mode. This allows for an unambiguous assignment of the observed Raman bands.

Below is a representative table of selected FT-Raman spectral data that would be typical for a compound like 2,4-dichloro-6,7-dimethoxyquinazoline, based on the type of analysis performed in the cited research. researchgate.net

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Weak | Aromatic C-H Stretching |

| ~2950 | Medium | Asymmetric/Symmetric CH₃ Stretching |

| ~1610 | Strong | C=C/C=N Stretching in Quinazoline Ring |

| ~1550 | Strong | Quinazoline Ring Stretching |

| ~1350 | Medium | CH₃ Bending |

| ~1250 | Medium | C-O-C Stretching of Methoxy Group |

| ~850 | Medium | Ring Breathing Mode |

| ~700 | Strong | C-Cl Stretching |

| ~450 | Medium | Ring Deformation Modes |

Note: This table is a representative example based on typical vibrational frequencies for similar compounds and the methodologies described in the literature. The intensities are qualitative (Strong, Medium, Weak).

The comprehensive vibrational analysis using Raman spectroscopy, supported by quantum chemical calculations, provides a solid foundation for the structural elucidation of this compound and its derivatives. researchgate.net This detailed understanding of the molecule's vibrational properties is fundamental for correlating its structure with its chemical behavior.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 6 Methoxyquinazoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For a molecule like 2,4-dichloro-6-methoxyquinazoline, DFT calculations would provide valuable insights into the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity.

The presence of two chlorine atoms at the C2 and C4 positions, which are electron-withdrawing, and an electron-donating methoxy (B1213986) group at the C6 position, creates a unique electronic profile. DFT calculations can precisely map this electronic landscape, identifying sites susceptible to nucleophilic or electrophilic attack. The chlorine atoms on the pyrimidine (B1678525) ring are known to be highly reactive and can be sequentially substituted, a process that is fundamental to its use in synthesizing compound libraries. DFT helps in understanding the regioselectivity of these substitution reactions. While specific DFT data for the parent this compound is not detailed in the provided research, the synthesis of its derivatives, such as N2,N4-disubstituted quinazoline-2,4-diamines, relies on the inherent reactivity profile of this starting material. acs.orgnih.gov

Prediction of Molecular Conformations and Stability

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule can interact with a biological target, such as an enzyme or receptor. Computational methods are employed to predict the most stable conformations of a molecule by calculating the potential energy associated with different spatial arrangements of its atoms.

For this compound, the quinazoline (B50416) ring system is largely planar. The primary conformational flexibility would arise from the orientation of the methoxy group relative to the aromatic ring. While this may seem minor, the conformation of the core scaffold influences the spatial orientation of larger groups that are added during synthesis. In the development of inhibitors for targets like the A2A adenosine (B11128) receptor or Leishmania N-myristoyltransferase, the final conformation of the complex molecules derived from this compound is critical for fitting into the binding site of the target protein. mdpi.comacs.org Computational models can predict these conformations, helping to rationalize observed biological activity and design new molecules with improved shape complementarity.

Analysis of Global Reactivity Descriptors (e.g., HOMO-LUMO Gap, Electrostatic Potential Maps)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key outputs of DFT calculations that help in understanding a molecule's chemical stability and reactivity.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) Maps : MEP maps visualize the electrostatic potential on the electron density surface of a molecule. They reveal regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which are indicative of sites for electrophilic and nucleophilic attack, respectively.

For derivatives of this compound, these descriptors are vital. For instance, in designing A2A adenosine receptor antagonists, understanding the electronic properties and potential interaction sites of the synthesized molecules helps to explain their binding affinity and functional activity. researchgate.netnih.gov

Table 1: Theoretical Descriptors and Their Significance

| Descriptor | Significance | Relevance to this compound Derivatives |

|---|---|---|

| HOMO Energy | Relates to the ability to donate an electron. | Influences charge-transfer interactions with biological targets. |

| LUMO Energy | Relates to the ability to accept an electron. | Determines susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | A smaller gap in derivatives can suggest higher biological reactivity. |

| MEP Map | Visualizes charge distribution and reactive sites. | Identifies hydrogen bond donor/acceptor sites crucial for protein-ligand binding. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

This compound serves as a key intermediate for the synthesis of potent inhibitors targeting various enzymes and receptors. The derivatives of this compound have been the subject of molecular docking studies to elucidate their binding modes. For example, novel antagonists for the A2A adenosine receptor, synthesized from this quinazoline, were analyzed via docking to understand structure-affinity relationships. mdpi.comresearchgate.net Similarly, it was used as a starting material for the synthesis of potent Jak2 inhibitors, and docking studies were used to predict the binding mode and structure-activity relationship of the final products. researchgate.net

Table 2: Examples of Docking Studies on Derivatives of this compound

| Derivative Class | Protein Target | Purpose of Docking Study | Reference |

|---|---|---|---|

| Quinazoline-based antagonists | A2A Adenosine Receptor | To understand structure-affinity relationships and rationalize activity. | mdpi.comresearchgate.net |

| 1-Methyl-1H-imidazole derivatives | Jak2 Kinase | To predict binding modes and guide the design of potent inhibitors. | researchgate.net |

These studies show that while this compound itself is not the docked ligand, its core structure is essential for positioning the key interacting moieties of its derivatives within the protein's binding pocket.

In Silico Modeling for Structure-Property Relationships

In silico modeling encompasses a range of computational methods used to predict the properties of molecules, including their biological activity and physicochemical characteristics, based on their chemical structure. This includes the development of Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models.

Such models are crucial in medicinal chemistry for optimizing lead compounds. This compound is an ideal starting material for creating a series of related compounds (a congeneric series) needed to build these models. By systematically modifying the groups at the C2 and C4 positions, chemists can generate data to build a model that relates structural changes to changes in biological activity. A detailed structure-activity relationship (SAR) study was conducted on a series of N2,N4-disubstituted quinazoline-2,4-diamines, derived from substituted 2,4-dichloroquinazolines including the 6-methoxy variant, to identify potent antileishmanial agents. acs.orgnih.gov These studies help in identifying which chemical features are important for the desired biological effect and for favorable properties like solubility and metabolic stability.

Medicinal Chemistry and Biological Activity of 2,4 Dichloro 6 Methoxyquinazoline Derivatives

Structure-Activity Relationship (SAR) Studies of Quinazoline (B50416) Derivatives

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring system. Structure-Activity Relationship (SAR) studies help in understanding how different functional groups influence the therapeutic efficacy of these compounds, guiding the design of more potent and selective molecules.

Influence of Substituents at the C-2 and C-4 Positions on Biological Activity

The substituents at the C-2 and C-4 positions of the quinazoline core are critical determinants of biological activity. In the development of antileishmanial and antibacterial agents, these positions are typically modified by introducing various amino or thio groups.

For antileishmanial N²,N⁴-disubstituted quinazoline-2,4-diamines, SAR studies have revealed distinct trends. Generally, compounds with benzyl (B1604629) substituents at both the N² and N⁴ positions exhibit potent activity against Leishmania donovani, with EC₅₀ values often in the sub-micromolar range. nih.gov However, this potency can be accompanied by lower selectivity. nih.gov Further analysis indicates that an N²-benzyl group is often more favorable for antileishmanial activity than an N⁴-benzyl group. acs.org Conversely, introducing small alkyl groups, such as isopropyl, at either the N² or N⁴ position tends to decrease antileishmanial potency but significantly reduces toxicity to host macrophage cells, thereby improving the selectivity index. nih.gov Bioisosteric replacement of the 2-amino group with a sulfur-linked substituent has been shown to maintain high antibacterial potency while improving the safety profile by reducing hemolytic activity. nih.gov

In the context of antibacterial activity, particularly against resistant strains, modifications at C-2 and C-4 are also pivotal. A series of 2-thio-4-amino substituted quinazolines demonstrated significant antimycobacterial activity and broad-spectrum antibacterial action, with Minimum Inhibitory Concentrations (MIC) as low as 1 to 64 µg/mL against strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govresearchgate.net

Table 1: Influence of C-2/C-4 Substituents on Biological Activity

| Base Scaffold | C-2 Substituent | C-4 Substituent | Target | Key Finding | Reference |

|---|---|---|---|---|---|

| Quinazoline-2,4-diamine | -NH-isopropyl | -NH-furfurylmethyl | L. donovani | Hit compound for antileishmanial activity. acs.org | acs.org |

| Quinazoline-2,4-diamine | -NH-benzyl | -NH-benzyl | L. donovani | Potent antileishmanial activity but lower selectivity. nih.gov | nih.gov |

| Quinazoline-2,4-diamine | Small alkyl group | Benzyl group | L. donovani | Lower potency, but reduced host cell toxicity. nih.gov | nih.gov |

| Quinazoline | -(butylthio) | -NH-butyl | Various Bacteria | Optimized hit with broad-spectrum antibacterial activity. nih.gov | nih.gov |

| Quinazoline | Thio-substituent | Amino-substituent | M. smegmatis, MRSA | Significant antimycobacterial and antibacterial activity. researchgate.net | researchgate.net |

Impact of Modifications on the Benzenoid Ring of the Quinazoline Scaffold

While the C-2 and C-4 positions are crucial, modifications on the benzenoid part (positions 5, 6, 7, and 8) of the quinazoline scaffold also significantly modulate biological activity. These substitutions can influence potency, selectivity, and pharmacokinetic properties.

In the pursuit of improved antileishmanial agents, various substituents have been introduced onto the benzenoid ring of N²,N⁴-disubstituted quinazoline-2,4-diamines. acs.orgnih.gov For example, the introduction of a methyl group at the C-7 position of an N⁴-(furan-2-ylmethyl)-N²-isopropylquinazoline-2,4-diamine resulted in a compound with modest efficacy in a murine model of visceral leishmaniasis. nih.gov

For antibacterial quinazolines, systematic diversification of the benzenoid ring has led to compounds with enhanced activity. nih.gov Modifications at positions 6 and 7 of a lead compound, N-butyl-2-(butylthio)quinazolin-4-amine, yielded derivatives with remarkable activity against pathogenic bacteria, including drug-resistant strains. One such derivative, compound 12 from the study, showed a 2- to 4-fold improvement in activity against S. aureus, S. pneumoniae, and E. faecalis compared to the parent compound. nih.gov

Table 2: Effect of Benzenoid Ring Modifications on Antibacterial Activity

| Parent Compound | Modification | Resulting Compound Activity | Target Bacteria | Reference |

|---|---|---|---|---|

| N-butyl-2-(butylthio)quinazolin-4-amine | Systematic diversification at C-6 and C-7 | 2-4 fold improved MIC values | S. aureus, S. pneumoniae, E. faecalis | nih.gov |

Exploration of Derivatives as Potential Therapeutic Agents

Building on SAR insights, researchers have synthesized and evaluated numerous quinazoline derivatives for specific therapeutic applications, most notably as antileishmanial and antibacterial agents.

Antileishmanial Activity of N²,N⁴-Disubstituted Quinazoline-2,4-diamines

Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, is a fatal disease if left untreated, and new, effective drugs are urgently needed. nih.gov A series of N²,N⁴-disubstituted quinazoline-2,4-diamines has been identified as a promising platform for developing novel antileishmanial agents. acs.orgnih.gov

These compounds have demonstrated potent activity against intracellular amastigotes of L. donovani and L. amazonensis, with effective concentrations (EC₅₀) in the low micromolar to high nanomolar range. acs.orgnih.gov The synthesis is straightforward, and the compounds possess favorable physicochemical properties for further development. nih.gov One promising derivative, N⁴-(furan-2-ylmethyl)-N²-isopropyl-7-methylquinazoline-2,4-diamine, showed a 37% reduction in liver parasitemia in a murine model of visceral leishmaniasis. acs.org Another compound, N⁴-benzyl-N²-(4-chlorobenzyl)quinazoline-2,4-diamine, was selected for in vivo evaluation based on its in vitro potency. nih.gov

Table 3: Antileishmanial Activity of Selected Quinazoline-2,4-diamines

| Compound | EC₅₀ vs L. donovani | In Vivo Efficacy | Reference |

|---|---|---|---|

| N²-Benzyl-N⁴-isopropyl-quinazoline-2,4-diamine | Potent in vitro activity | Selected for in vivo studies | nih.gov |

| N⁴-Benzyl-N²-(4-chlorobenzyl)quinazoline-2,4-diamine | Potent in vitro activity | Selected for in vivo studies | nih.gov |

| N⁴-(furan-2-ylmethyl)-N²-isopropyl-7-methylquinazoline-2,4-diamine | Sub-micromolar | 37% reduction in liver parasitemia in mice | acs.org |

| N²-Benzyl-N⁴-(furan-2-ylmethyl)quinazoline-2,4-diamine | 150 nM | Not reported | acs.org |

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer therapies. acs.orgnih.gov This enzyme is essential for the synthesis of nucleic acids and certain amino acids, making it critical for cell proliferation. acs.org The quinazoline scaffold is a known inhibitor of DHFR. nih.govnih.gov

While the precise mechanism for the antileishmanial activity of N²,N⁴-disubstituted quinazoline-2,4-diamines is still under full investigation, inhibition of the parasite's DHFR is a strongly proposed mechanism. acs.orgacs.org Leishmanial DHFR differs from human DHFR, allowing for the possibility of selective inhibition. The general ability of quinazoline derivatives to bind to the DHFR active site, mimicking the natural substrate dihydrofolate, supports this hypothesis. nih.govacs.org Other potential mechanisms of action for these compounds may also contribute to their antiparasitic effects.

Antibacterial Activity, Including Against Multi-Drug Resistant Strains

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antibacterial agents. nih.gov Derivatives of 2,4-dichloro-6-methoxyquinazoline have been developed into potent antibacterial compounds effective against a range of pathogens, including multi-drug resistant (MDR) strains. researchgate.netnih.gov

A series of novel 2,4-disubstituted quinazolines showed potent activity against a panel of Gram-positive bacteria, an efflux-deficient E. coli strain, and Mycobacterium smegmatis. nih.gov The compounds displayed MIC values from 1 to 64 µg/mL against resistant strains such as MRSA, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecalis and faecium. nih.govresearchgate.net Importantly, these compounds exhibited a good safety profile with low cytotoxicity towards human cell lines. nih.gov The development of hydrazone derivatives containing a 2,4-dichloro moiety has also yielded compounds with significant bactericidal activity against strains resistant to ciprofloxacin, with MIC values as low as 12.5 µg/mL. researchgate.net These findings highlight the potential of the quinazoline scaffold as a platform for developing new antibiotics to combat drug-resistant infections. researchgate.net

Antagonist Activity Against Specific Receptors (e.g., A2A Adenosine (B11128) Receptors)

Derivatives of this compound have been investigated for their potential as antagonists for specific receptors, most notably the A2A adenosine receptor (A2AAR). The A2AAR has emerged as a significant therapeutic target for a range of conditions, including neurodegenerative diseases like Parkinson's disease and in the field of cancer immunotherapy. nih.govnih.govwikipedia.org

The 2-aminoquinazoline (B112073) scaffold, which can be derived from this compound, has been identified as a promising framework for the development of new A2AAR antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the antagonist activity and solubility of these derivatives. For instance, substitutions at the C6 and C7 positions of the quinazoline ring, along with the introduction of aminoalkyl chains with tertiary amines at the C2-position, have been explored to enhance these properties. nih.govnih.gov

One study reported the synthesis of a series of 2-aminoquinazoline derivatives, with compound 5m demonstrating a high affinity for the human A2A receptor (hA2AR) with a Kᵢ value of 5 nM and functional antagonist activity with an IC₅₀ of 6 µM in a cyclic AMP assay. nih.govnih.gov Further modifications, such as the introduction of aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents, maintained significant binding affinities and functional antagonist activities while improving the solubility of the compounds. nih.govnih.gov

The development of these antagonists is often guided by understanding the key interactions within the A2AAR binding pocket. For example, co-crystallization studies of related quinazoline compounds have revealed important hydrogen bonding with residues like Asn253 and Glu169, as well as π-stacking interactions with Phe168. nih.gov These insights are instrumental in the rational design of novel and more potent A2AAR antagonists based on the this compound framework.

The therapeutic potential of A2AAR antagonists extends to their ability to modulate neuroinflammation, which is a key factor in the progression of neurodegenerative diseases. wikipedia.org By blocking A2A receptors, these compounds can help to reduce the neuroinflammatory processes that contribute to neuronal damage. wikipedia.org

Here is an interactive data table summarizing the antagonist activity of selected 2-aminoquinazoline derivatives:

| Compound | Substitution | Kᵢ (hA₂ₐR) | IC₅₀ (cAMP Assay) |

| 1 | 6-bromo-4-(furan-2-yl) | 20 nM | - |

| 5m | - | 5 nM | 6 µM |

| 9x | aminopentylpiperidine | 21 nM | 9 µM |

| 10d | 4-[(piperidin-1-yl)methyl]aniline | 15 nM | 5 µM |

Anticancer Research Applications of Quinazoline Derivatives

Quinazoline derivatives, including those originating from this compound, are a significant class of compounds in anticancer research due to their diverse mechanisms of action. mdpi.commdpi.com Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have been approved for clinical use, primarily as protein kinase inhibitors. mdpi.comnih.gov

The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit various molecular targets crucial for cancer cell proliferation and survival. These targets include:

Protein Kinases: Many quinazoline derivatives act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). mdpi.commagtechjournal.com By binding to the ATP-binding site of these kinases, they interfere with signaling pathways that control cell growth, division, and angiogenesis. mdpi.com

Tubulin Polymerization: Some quinazoline derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. mdpi.com This leads to cell cycle arrest in the G2/M phase and induction of apoptosis. mdpi.com

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is an important enzyme in the DNA repair process, making it a promising target for anticancer drugs. nih.gov Certain quinazoline-2,4(1H,3H)-dione derivatives have exhibited potent PARP-1 inhibitory activity. nih.gov

Topoisomerase: These enzymes are essential for DNA replication and transcription. Some quinazoline derivatives have been found to inhibit topoisomerase activity, leading to DNA damage and cell death. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is another key enzyme in DNA synthesis, and its inhibition is a well-established anticancer strategy. nih.gov

Research has demonstrated the potent antiproliferative activity of various quinazoline derivatives against a range of human cancer cell lines, including those of the lung, breast, colon, and leukemia. mdpi.comnih.gov For instance, a novel quinazolin-4(3H)-one derivative was reported to inhibit the proliferation of L1210 and K562 leukemia cell lines by more than 50% at a concentration of 1 µg/mL. mdpi.com

The following table provides examples of quinazoline derivatives and their anticancer activity:

| Derivative Type | Target/Mechanism | Cancer Cell Lines | Reference |

| 2,3-dihydroquinazolin-4(1H)-one | Microtubule polymerization inhibition, G2/M arrest, apoptosis | - | mdpi.com |

| Quinazoline-2,4(1H,3H)-dione | PARP-1 inhibition | - | nih.gov |

| 4-Anilino quinazoline | EGFR inhibition | Normoxic and hypoxic conditions | magtechjournal.com |

| 2-Aryl-substituted quinazoline | Topoisomerase I and II inhibition | Colorectal adenocarcinoma (HCT-15), Cervical cancer (HeLa) | nih.gov |

Other Reported Biological Activities (e.g., Anti-inflammatory, Anti-diabetic, Anti-malarial)

Beyond their applications in anticancer and receptor antagonist research, derivatives of this compound have demonstrated a spectrum of other promising biological activities.

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of quinazoline derivatives. derpharmachemica.comresearchgate.net For example, a series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory effects using the protein denaturation method. derpharmachemica.comresearchgate.net The results indicated that these compounds possessed good to potent anti-inflammatory activity, with some derivatives showing comparable or even higher activity than the standard drug, diclofenac (B195802) sodium. derpharmachemica.comresearchgate.net The presence of bulky substituents on the phenyl ring was found to significantly contribute to the anti-inflammatory action. derpharmachemica.com Another study on pyrazolo[1,5-a]quinazolines identified compounds that inhibited lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com

Anti-diabetic Activity: Quinazoline derivatives have also been explored for their potential in managing diabetes. Research has shown that certain 2,3-dihydroquinazolin-4(1H)-one derivatives exhibit α-glucosidase inhibitory activity, which can help in controlling postprandial hyperglycemia. nih.gov Some of these compounds displayed stronger enzyme inhibitory potential than the standard drug, acarbose. nih.gov In vivo studies in diabetic mice have also suggested that these derivatives can attenuate the increase in blood glucose levels after a glucose challenge. mdpi.com The mechanism of action is thought to be linked to the inhibition of α-glucosidase and potentially other pathways involved in glucose metabolism. nih.govnih.gov

Anti-malarial and Other Activities: The quinazoline scaffold has been historically recognized for its diverse medicinal properties, including antiprotozoal, antibacterial, and antifungal activities. derpharmachemica.comnih.gov While specific studies focusing on the anti-malarial activity of this compound derivatives are less common, the broader class of quinazolines has shown promise in this area. derpharmachemica.com

The following table summarizes these other reported biological activities:

| Activity | Derivative Class | Key Findings | Reference |

| Anti-inflammatory | 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline | Potent activity, comparable to diclofenac sodium. derpharmachemica.comresearchgate.net | derpharmachemica.comresearchgate.net |

| Anti-inflammatory | Pyrazolo[1,5-a]quinazoline | Inhibition of NF-κB transcriptional activity. mdpi.com | mdpi.com |

| Anti-diabetic | 2,3-Dihydroquinazolin-4(1H)-one | Strong α-glucosidase inhibition, better than acarbose. nih.gov | nih.gov |

| Antiprotozoal, Antibacterial, Antifungal | Quinoline ring system (related structure) | Broad-spectrum antimicrobial properties. nih.gov | nih.gov |

Mechanistic Investigations of Biological Actions

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Mechanistic studies have shed light on how these compounds interact with their cellular targets to produce their observed activities.

In the context of anticancer research , the mechanisms are often multifaceted. For instance, some 2,4-disubstituted quinazoline derivatives have been shown to down-regulate the expression of c-myc, a key proto-oncogene, by stabilizing the G-quadruplex structure in its promoter region. nih.gov This leads to a cascade of events, including the down-regulation of nucleolin expression and ribosomal RNA synthesis, ultimately activating p53 and inducing apoptosis in cancer cells. nih.gov

Other mechanistic investigations in cancer have focused on:

Inhibition of protein kinases: As mentioned earlier, many quinazoline derivatives function by inhibiting protein kinases like EGFR and VEGFR. mdpi.com This inhibition blocks downstream signaling pathways essential for cell proliferation and survival. mdpi.com

Disruption of microtubule dynamics: The ability of some derivatives to inhibit tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. mdpi.com

Induction of autophagy and apoptosis: Studies have shown that certain quinazolin-4(1H)-one derivatives can induce both cytochrome c-mediated apoptosis and autophagy in cancer cells, highlighting the complex interplay between these two cell death pathways. mdpi.com

In the realm of A2A adenosine receptor antagonism , mechanistic studies involve detailed binding assays and functional assays to characterize the interaction of the quinazoline derivatives with the receptor. nih.govnih.gov Techniques like fluorescence polarization and cyclic AMP (cAMP) assays are used to determine binding affinities (Kᵢ values) and functional antagonism (IC₅₀ values). nih.gov Co-crystallization studies provide atomic-level insights into the binding mode, revealing key hydrogen bonds and hydrophobic interactions that are essential for high-affinity binding. nih.gov This structural information is invaluable for the rational design of more selective and potent antagonists.

For anti-inflammatory activity , mechanistic studies have pointed towards the inhibition of key inflammatory mediators and pathways. For example, the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis, is a common mechanism for anti-inflammatory drugs. derpharmachemica.com Additionally, the inhibition of the NF-κB signaling pathway, as seen with some pyrazolo[1,5-a]quinazolines, represents another important anti-inflammatory mechanism. mdpi.com

In anti-diabetic research , the primary mechanism investigated for quinazoline derivatives is the inhibition of α-glucosidase. nih.gov This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, these compounds delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. nih.gov

These mechanistic investigations, employing a range of molecular and cellular biology techniques, are fundamental to understanding the full therapeutic potential of this compound derivatives and for guiding the development of new and improved drugs.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways for Diversification

The future of 2,4-dichloro-6-methoxyquinazoline chemistry lies in the development of more efficient, sustainable, and versatile synthetic methodologies. While traditional methods for quinazoline (B50416) synthesis exist, researchers are increasingly focusing on novel strategies to access a wider array of derivatives. google.comresearchgate.net This includes the exploration of metal-catalyzed cross-coupling reactions, one-pot multicomponent reactions, and green chemistry approaches to minimize waste and enhance efficiency. mdpi.comnih.gov

The development of regioselective substitution reactions is a key area of focus. mdpi.com Given the two reactive chlorine atoms, controlling which position reacts first is crucial for building complex molecular architectures. Future research will likely involve the use of sophisticated catalysts and protecting group strategies to achieve precise control over the substitution pattern, enabling the synthesis of a vast library of new compounds with unique functionalities. mdpi.com

| Synthetic Approach | Description | Potential Advantages |

| Metal-Catalyzed Cross-Coupling | Utilizes transition metals like palladium or copper to form new carbon-carbon and carbon-heteroatom bonds. | High efficiency, broad substrate scope, and ability to introduce diverse functional groups. |

| One-Pot Multicomponent Reactions | Combines three or more reactants in a single reaction vessel to form a complex product. | Increased efficiency, reduced waste, and simplified purification processes. nih.gov |

| Green Chemistry Approaches | Employs environmentally benign solvents, catalysts, and reaction conditions. | Reduced environmental impact, increased safety, and potential for cost savings. |

| Regioselective Synthesis | Controls the specific site of chemical reaction on the quinazoline core. mdpi.com | Enables the precise construction of complex molecules with defined structures and properties. mdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the three-dimensional structure of this compound and its derivatives is paramount for rational drug design and materials science applications. Future research will increasingly rely on advanced spectroscopic and structural characterization techniques to provide detailed insights into their molecular architecture. orientjchem.orgresearchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY and HMQC, will continue to be essential for elucidating the precise connectivity and conformation of these molecules in solution. orientjchem.org X-ray crystallography will provide definitive solid-state structures, revealing crucial information about bond lengths, bond angles, and intermolecular interactions. nih.gov The combination of these techniques will be instrumental in understanding how subtle structural changes impact the biological activity and material properties of these compounds.

Integration of Advanced Computational Methodologies in Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, and its application to this compound derivatives is set to expand significantly. researchgate.netfrontiersin.org In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations will be pivotal in predicting the biological activity of new compounds before they are synthesized. mdpi.comnih.gov

These computational approaches allow researchers to:

Identify potential biological targets: By screening virtual libraries of quinazoline derivatives against known protein structures. nih.gov

Predict binding affinities: Estimating how tightly a molecule will bind to its target. frontiersin.org

Optimize lead compounds: By suggesting modifications to improve potency and reduce off-target effects. researchgate.net

The integration of artificial intelligence and machine learning algorithms will further enhance the predictive power of these computational models, accelerating the discovery of new drug candidates. researchgate.net

Elucidation of Novel Biological Targets and Mechanisms of Action

While quinazoline derivatives are known to target a range of biological molecules, including enzymes and receptors, there is a vast, unexplored landscape of potential new targets. nih.govnih.govmdpi.com Future research will focus on identifying these novel targets to expand the therapeutic applications of this compound-based compounds.

This will involve a combination of experimental approaches, such as:

High-throughput screening: Testing large libraries of compounds against a wide range of biological assays.

Chemical proteomics: Using chemical probes to identify the protein binding partners of a particular compound.

Genetic and genomic approaches: Identifying genes and pathways that are modulated by treatment with these compounds.

Unraveling the precise mechanisms by which these molecules exert their biological effects is another critical area of investigation. Understanding these pathways will not only provide a deeper understanding of disease processes but also enable the development of more targeted and effective therapies. nih.gov

Application in Chemical Biology and Material Science Research

The versatility of the this compound scaffold extends beyond medicinal chemistry into the realms of chemical biology and material science.

In chemical biology , these compounds can be developed as molecular probes to study complex biological processes. By attaching fluorescent tags or other reporter groups, researchers can visualize the localization and dynamics of specific proteins or enzymes within living cells. This provides a powerful tool for dissecting cellular signaling pathways and understanding the molecular basis of disease.

In material science , the planar, aromatic structure of the quinazoline ring system makes it an attractive building block for the creation of novel organic materials with interesting electronic and photophysical properties. beilstein-journals.org Researchers are exploring the use of quinazoline derivatives in the development of:

Organic light-emitting diodes (OLEDs) beilstein-journals.org

Organic solar cells

Sensors and electronic devices

The ability to tune the properties of these materials by modifying the substituents on the quinazoline core opens up a wide range of possibilities for creating next-generation technologies. beilstein-journals.org

常见问题

Q. How can the synthesis of 2,4-Dichloro-6-methoxyquinazoline be optimized to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use reflux in dimethyl sulfoxide (DMSO) for extended periods (e.g., 18 hours) to enhance intermediate formation .

- Chlorination : Introduce chlorine atoms using oxalyl chloride in dichloromethane with catalytic dimethylformamide (DMF) to improve regioselectivity .

- Purification : Employ column chromatography or crystallization with water-ethanol mixtures to isolate the compound, achieving ≥65% yield .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm substituent positions (e.g., methoxy and chloro groups) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., CHClNO, MW 245.07) with HRMS, as demonstrated in quinazoline analogs .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve structural ambiguities .

Q. What factors influence the stability of this compound during storage?

Methodological Answer:

- Moisture Sensitivity : Store in anhydrous conditions (e.g., desiccator with silica gel) to prevent hydrolysis of chloro groups.

- Light Sensitivity : Protect from UV exposure by using amber glass vials.

- Handling : Use chemically resistant gloves (e.g., nitrile) and lab coats to avoid decomposition via skin contact .

Advanced Research Questions

Q. How can regioselective substitution at the 2- and 4-positions of the quinazoline core be achieved?

Methodological Answer:

- Stepwise Functionalization : First introduce the methoxy group at position 6 via nucleophilic substitution, followed by chlorination at positions 2 and 4 using phosphorus oxychloride (POCl) under controlled temperatures (70–80°C) .

- Catalytic Optimization : Use DMF as a catalyst to direct chlorination to specific positions, minimizing side products .

Q. What challenges arise in crystallographic analysis of halogenated quinazolines, and how can they be addressed?

Methodological Answer:

Q. How can biological activity assays for this compound derivatives be designed to evaluate antibacterial or anticancer potential?

Methodological Answer:

- Antibacterial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays, referencing minimum inhibitory concentration (MIC) protocols .

- Anticancer Profiling : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) and compare IC values with control compounds .

Q. What computational approaches are suitable for predicting the reactivity or binding affinity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, leveraging crystallographic data from SHELX-refined structures .

Data Contradictions and Resolution

- Synthesis Yields : reports 65% yield via DMSO reflux, while achieves lower yields (~5%) in multi-step reactions. Resolution: Optimize solvent systems (e.g., DMF for polar intermediates) and reduce reaction steps .

- Chlorination Selectivity : Discrepancies in substituent positions may arise from varying catalysts (e.g., DMF vs. POCl). Resolution: Use -NMR to track reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。